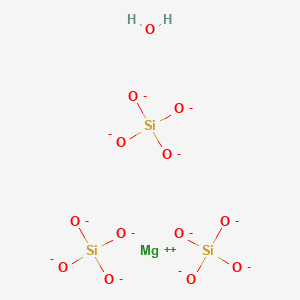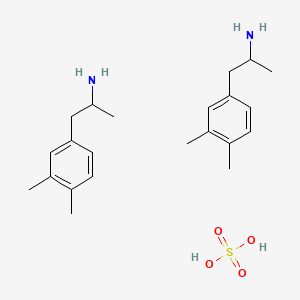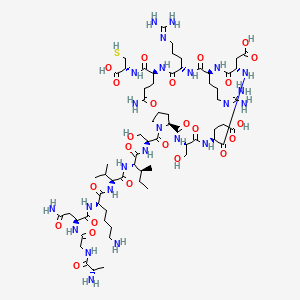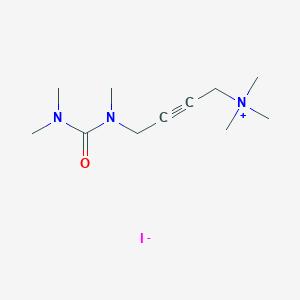
Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide is a quaternary ammonium compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide typically involves the reaction of trimethylamine with 4-(trimethylureido)-2-butynyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process may involve the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of simpler amines.
Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces simpler amines.
Wissenschaftliche Forschungsanwendungen
Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: It may be explored for its antimicrobial properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property makes it effective as an antimicrobial agent. The compound may also interact with specific molecular targets and pathways, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium iodide: A simpler ammonium salt with similar ionic properties.
Trimethylphenylammonium iodide: Another quaternary ammonium compound with different substituents.
Tetramethylammonium iodide: A related compound with four methyl groups attached to the nitrogen atom.
Uniqueness
Ammonium, trimethyl(4-(trimethylureido)-2-butynyl)-, iodide is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3854-10-2 |
|---|---|
Molekularformel |
C11H22IN3O |
Molekulargewicht |
339.22 g/mol |
IUPAC-Name |
4-[dimethylcarbamoyl(methyl)amino]but-2-ynyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H22N3O.HI/c1-12(2)11(15)13(3)9-7-8-10-14(4,5)6;/h9-10H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CHADWXJCXRXPCH-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)N(C)CC#CC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




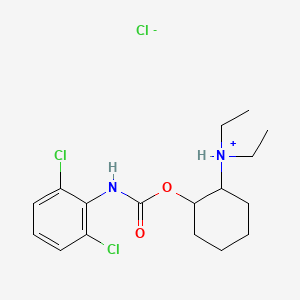
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

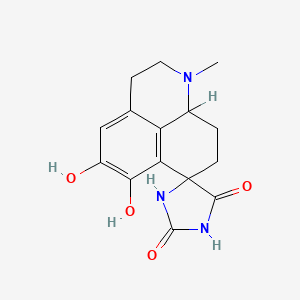
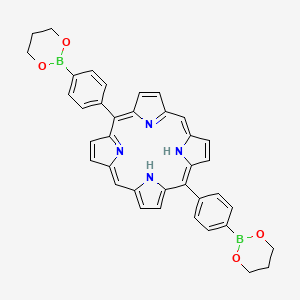
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
